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molecular formula C5H4N2O4 B1310894 4-nitro-1H-pyrrole-2-carboxylic Acid CAS No. 5930-93-8

4-nitro-1H-pyrrole-2-carboxylic Acid

Cat. No. B1310894
M. Wt: 156.1 g/mol
InChI Key: SNWGRRCTCGASCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05527793

Procedure details

4-Nitro-2-pyrrolecarboxylic acid (0.5 g, 3.2 mmol) in ethanol (10 ml) and water (20 ml) was hydrogenated over Pd/carbon (10%, 100 mg) at atmospheric pressure. After two hours the reaction was over, the catalyst was filtered off over diatomaceous earth, and the ethanol evaporated; the resulting aqueous solution was freeze dried to give the title compound (0.35 g, 88%). NMR (DMSO-d6) δ 6.13 (s, 1H); 6.28 (s, 1H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Pd carbon
Quantity
100 mg
Type
catalyst
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([C:9]([OH:11])=[O:10])[NH:7][CH:8]=1)([O-])=O>C(O)C.O.[Pd].[C]>[NH2:1][C:4]1[CH:5]=[C:6]([C:9]([OH:11])=[O:10])[NH:7][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(NC1)C(=O)O
Step Two
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Four
Name
Pd carbon
Quantity
100 mg
Type
catalyst
Smiles
[Pd].[C]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
over, the catalyst was filtered off over diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the ethanol evaporated
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(NC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 86.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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